molecular formula C10H12ClNS B2818622 (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride CAS No. 36035-10-6

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride

Cat. No.: B2818622
CAS No.: 36035-10-6
M. Wt: 213.72
InChI Key: UNIVBEMKFQNWAI-UHFFFAOYSA-N
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Description

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C10H11NS·HCl It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents and nucleophiles are used under appropriate conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It is employed in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of (3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride involves its interaction with molecular targets in biological systems. The compound may act on specific enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methyl-1-benzothiophen-5-yl)methanamine;hydrochloride is unique due to its specific substitution pattern on the benzothiophene core, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(3-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NS.ClH/c1-7-6-12-10-3-2-8(5-11)4-9(7)10;/h2-4,6H,5,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNIVBEMKFQNWAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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